molecular formula C15H10FN3O2 B13162111 1-(3-Fluorophenyl)-5-phenyl-1H-1,2,4-triazole-3-carboxylic acid

1-(3-Fluorophenyl)-5-phenyl-1H-1,2,4-triazole-3-carboxylic acid

Cat. No.: B13162111
M. Wt: 283.26 g/mol
InChI Key: HZBJFPDDLUPGLD-UHFFFAOYSA-N
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Description

1-(3-Fluorophenyl)-5-phenyl-1H-1,2,4-triazole-3-carboxylic acid is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a fluorophenyl group and a phenyl group attached to the triazole ring, along with a carboxylic acid functional group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Fluorophenyl)-5-phenyl-1H-1,2,4-triazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions One common method involves the reaction of 3-fluorobenzonitrile with hydrazine hydrate to form the corresponding hydrazide This intermediate is then reacted with phenyl isocyanate to form the triazole ring

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Fluorophenyl)-5-phenyl-1H-1,2,4-triazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced triazole derivatives.

    Substitution: The fluorophenyl and phenyl groups can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of substituted triazole derivatives.

Scientific Research Applications

1-(3-Fluorophenyl)-5-phenyl-1H-1,2,4-triazole-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-(3-Fluorophenyl)-5-phenyl-1H-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity. The fluorophenyl and phenyl groups can enhance the compound’s binding affinity and specificity. The carboxylic acid group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

  • 1-(3-Chlorophenyl)-5-phenyl-1H-1,2,4-triazole-3-carboxylic acid
  • 1-(3-Bromophenyl)-5-phenyl-1H-1,2,4-triazole-3-carboxylic acid
  • 1-(3-Methylphenyl)-5-phenyl-1H-1,2,4-triazole-3-carboxylic acid

Uniqueness: 1-(3-Fluorophenyl)-5-phenyl-1H-1,2,4-triazole-3-carboxylic acid is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H10FN3O2

Molecular Weight

283.26 g/mol

IUPAC Name

1-(3-fluorophenyl)-5-phenyl-1,2,4-triazole-3-carboxylic acid

InChI

InChI=1S/C15H10FN3O2/c16-11-7-4-8-12(9-11)19-14(10-5-2-1-3-6-10)17-13(18-19)15(20)21/h1-9H,(H,20,21)

InChI Key

HZBJFPDDLUPGLD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NN2C3=CC(=CC=C3)F)C(=O)O

Origin of Product

United States

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